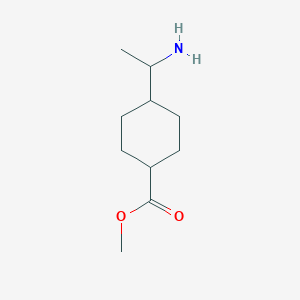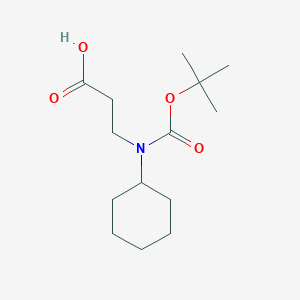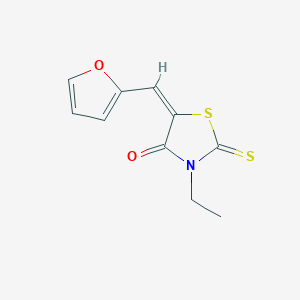
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
Vue d'ensemble
Description
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with a tert-butyl group, a cyano group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyano-3-methylbenzenesulfonyl chloride.
Reaction with tert-Butylamine: The sulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N-tert-butyl-4-cyano-3-methylbenzenesulfonamide.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the methyl group.
Functionalized Aromatics: From coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its sulfonamide moiety, which is known for its antibacterial properties.
Biological Probes: Utilized in the design of molecules that can probe biological systems, particularly in the study of enzyme inhibition.
Industry:
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyano group can also interact with biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
N-tert-butyl-4-methylbenzenesulfonamide:
N-tert-butyl-3-bromo-4-methylbenzenesulfonamide: Contains a bromine atom, which can participate in different types of reactions compared to the cyano group.
N-tert-butyl-4-methylbenzenesulfonamide: Similar structure but without the cyano group, leading to different chemical properties and reactivity.
Uniqueness: N-tert-butyl-4-cyano-3-methylbenzenesulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which provide a combination of reactivity and potential biological activity not found in simpler analogs. The cyano group adds versatility in chemical transformations, while the sulfonamide group offers potential for biological interactions.
Propriétés
IUPAC Name |
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANVSRBWVNAVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)





![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

